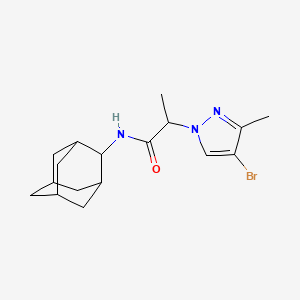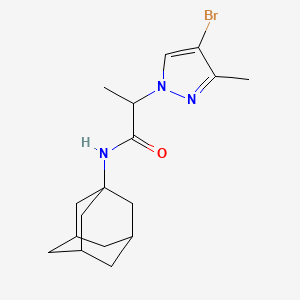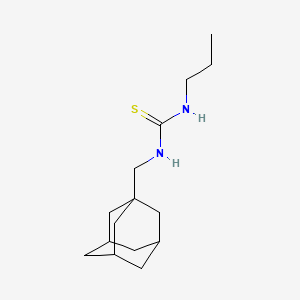
N-(2-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide is a synthetic organic compound characterized by its unique adamantyl and pyrazolyl functional groups The adamantyl group is known for its rigidity and bulkiness, while the pyrazolyl group contributes to the compound’s potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-keto ester with hydrazine or its derivatives under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Attachment of the Adamantyl Group: The adamantyl group is introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with the pyrazole derivative.
Amidation: Finally, the propanamide moiety is formed by reacting the intermediate with a suitable amine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the amide group, potentially yielding amine derivatives.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amine derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the adamantyl and pyrazolyl groups. It could be investigated for its potential as an antiviral, antibacterial, or anticancer agent.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic applications. The adamantyl group is known to enhance the lipophilicity and stability of drugs, while the pyrazole ring can interact with various biological targets.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as increased rigidity or thermal stability, due to the presence of the adamantyl group.
Mechanism of Action
The mechanism of action of N-(2-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group could enhance membrane permeability, while the pyrazole ring could form hydrogen bonds or π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Adamantyl)-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-Adamantyl)-2-(4-fluoro-3-methyl-1H-pyrazol-1-YL)propanamide: Contains a fluorine atom instead of bromine.
N-(2-Adamantyl)-2-(4-iodo-3-methyl-1H-pyrazol-1-YL)propanamide: Contains an iodine atom instead of bromine.
Uniqueness
The uniqueness of N-(2-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide lies in the combination of the bulky adamantyl group and the brominated pyrazole ring. This combination can result in distinct chemical reactivity and biological activity compared to its halogen-substituted analogs.
Properties
Molecular Formula |
C17H24BrN3O |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-(4-bromo-3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C17H24BrN3O/c1-9-15(18)8-21(20-9)10(2)17(22)19-16-13-4-11-3-12(6-13)7-14(16)5-11/h8,10-14,16H,3-7H2,1-2H3,(H,19,22) |
InChI Key |
PQWGEDWIPLFRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({4,5-Dimethyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B10966139.png)
![1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea](/img/structure/B10966152.png)


![4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-7,16-dione](/img/structure/B10966163.png)
![3-cyclopropyl-4-(difluoromethyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10966171.png)
![1-({[(Allylimino)(methylsulfanyl)methyl]amino}methyl)adamantane](/img/structure/B10966179.png)
![2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10966183.png)
![2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}furan-3-carboxamide](/img/structure/B10966191.png)
![1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10966195.png)
![3-(3,4-dimethoxyphenyl)-4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10966197.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10966210.png)
![1-(2-Fluorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10966212.png)
![ethyl {[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate](/img/structure/B10966214.png)
